molecular formula C20H17NOS2 B12138241 (E)-3-benzyl-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one

(E)-3-benzyl-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one

Cat. No.: B12138241
M. Wt: 351.5 g/mol
InChI Key: FMCLLRHVZFABEN-PYEASBQRSA-N
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Description

(E)-3-benzyl-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one is a complex organic compound belonging to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with benzyl and phenylallylidene groups. It has garnered interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

The synthesis of (E)-3-benzyl-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. One common method is the condensation of 2-thioxothiazolidin-4-one with benzyl bromide and (E)-2-methyl-3-phenylacrolein under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

(E)-3-benzyl-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylallylidene positions, where nucleophiles like amines or thiols replace the existing substituents.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon or Lewis acids. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

(E)-3-benzyl-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

    Medicine: Research has shown that it may have anti-inflammatory and anticancer activities, providing a basis for drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-benzyl-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(E)-3-benzyl-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:

    (E)-3-benzyl-5-((E)-2-methyl-3-phenylallylidene)-2-oxothiazolidin-4-one: This compound has an oxo group instead of a thioxo group, which may result in different chemical reactivity and biological activity.

    (E)-3-benzyl-5-((E)-2-methyl-3-phenylallylidene)-2-imino-thiazolidin-4-one: The presence of an imino group can alter the compound’s electronic properties and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thioxo group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H17NOS2

Molecular Weight

351.5 g/mol

IUPAC Name

(5E)-3-benzyl-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H17NOS2/c1-15(12-16-8-4-2-5-9-16)13-18-19(22)21(20(23)24-18)14-17-10-6-3-7-11-17/h2-13H,14H2,1H3/b15-12+,18-13+

InChI Key

FMCLLRHVZFABEN-PYEASBQRSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3

Origin of Product

United States

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